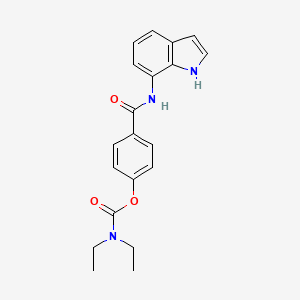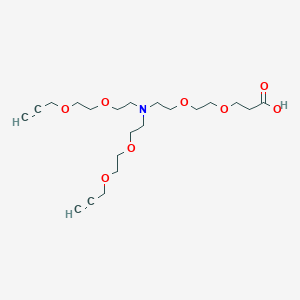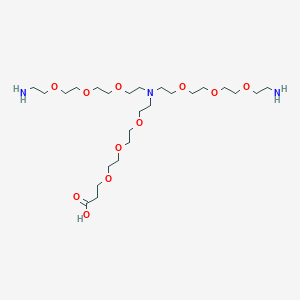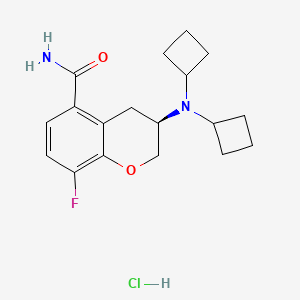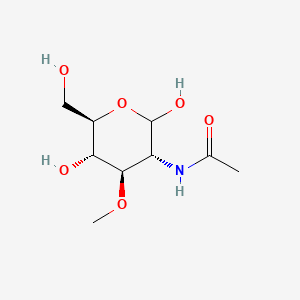
NBI-74330
Vue d'ensemble
Description
NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.
NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. This compound attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.
Applications De Recherche Scientifique
Traitement de l'athérosclérose
NBI-74330 a été utilisé comme antagoniste de CXCR3 pour bloquer la signalisation médiée par CXCR3 dans la péritonite et l'athérosclérose induite par un régime alimentaire {svg_1}. Le traitement a entraîné une réduction significative de la migration des cellules T CD4 et des macrophages dans la cavité péritonéale {svg_2}. De plus, la formation de lésions athéroscléreuses dans la zone du feuillet valvulaire aortique et dans l'ensemble de l'aorte a été significativement inhibée chez les souris traitées par this compound {svg_3}. Cela suggère que this compound pourrait être un agent thérapeutique potentiel pour l'athérosclérose {svg_4}.
Traitement de la polyarthrite rhumatoïde
Dans une étude utilisant un modèle murin DBA/1J d'arthrite induite par le collagène (CIA), this compound a été utilisé pour bloquer la signalisation médiée par les cellules T {svg_5}. Le traitement par this compound a entraîné une diminution significative de la sévérité des scores arthritiques et de la sévérité histologique de l'inflammation {svg_6}. Cela indique que this compound pourrait être un traitement potentiel pour la polyarthrite rhumatoïde {svg_7}.
Inhibition de la mobilisation du calcium
Il a été démontré que this compound inhibe la mobilisation du calcium en réponse à CXCL11 et CXCL10 dans les cellules RBL {svg_8} {svg_9}. Cela suggère que this compound pourrait être utilisé dans des études de recherche portant sur les voies de signalisation du calcium {svg_10} {svg_11}.
Études de chimiotaxie
This compound n'a pas d'effet significatif sur la chimiotaxie induite par CXCR4 ou CCR7 {svg_12} {svg_13}. Cette propriété en fait un outil utile dans les études de chimiotaxie, où il peut être utilisé pour bloquer spécifiquement CXCR3 sans affecter d'autres récepteurs des chimiokines {svg_14} {svg_15}.
Études de migration des leucocytes
La capacité de this compound à bloquer la signalisation médiée par CXCR3 peut être utilisée pour étudier la migration des leucocytes vers les sites d'inflammation {svg_16}. Cela peut fournir des informations précieuses sur les mécanismes des maladies inflammatoires {svg_17}.
Modulation de la réponse immunitaire
Il a été démontré que le traitement par this compound module de manière bénéfique la réponse inflammatoire dans la lésion et les ganglions lymphatiques drainant la lésion athéroscléreuse {svg_18}. Cela suggère que this compound pourrait être utilisé dans des études de recherche portant sur la modulation des réponses immunitaires {svg_19}.
Mécanisme D'action
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3 . CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation .
Mode of Action
This compound potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 . These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses . By blocking the interaction between these chemokines and CXCR3, this compound can inhibit CXCR3-mediated signaling .
Biochemical Pathways
The inhibition of CXCR3 by this compound affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent . This suggests that this compound can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. After administration, this compound forms an N-oxide metabolite, which is also an antagonist of CXCR3 . Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration . This indicates that this compound has a relatively long half-life in the body, which could contribute to its therapeutic effects.
Result of Action
The action of this compound leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque . It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of this compound for CXCR3 . Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of this compound
Analyse Biochimique
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3 . It inhibits the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . The nature of these interactions involves the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to result in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on CXCR3 . It exerts its effects at the molecular level by inhibiting the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . This results in the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its impact on CD4 T cell and macrophage migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving a rat neuropathic pain model, this compound showed strong analgesic activity towards thermal hypersensitivity .
Metabolic Pathways
Given its interaction with CXCR3, it is likely that it interacts with enzymes or cofactors involved in the signaling pathways of this receptor .
Transport and Distribution
Given its molecular properties and its interaction with CXCR3, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interaction with CXCR3, it is likely that it is directed to specific compartments or organelles where this receptor is located .
Propriétés
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



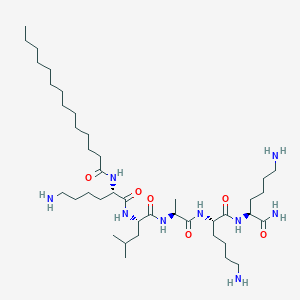
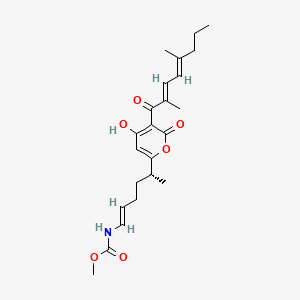
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)

